4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-isopropylbenzoate
Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have highlighted the potential of thiazolo[4,5-d]pyrimidine derivatives as antimicrobial agents. For instance, compounds synthesized from thiazolo[4,5-d]pyrimidine showed significant activity against Candida albicans, Escherichia coli, and Pseudomonas aeruginosa, suggesting their utility in combating fungal and bacterial infections (N. S. Habib et al., 2007). Additionally, novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety were synthesized and demonstrated promising antimicrobial activity, reinforcing the potential of pyrimidine derivatives in antimicrobial applications (I. H. El Azab & S. Abdel‐Hafez, 2015).
Anti-inflammatory Applications
Research on isomeric 5(6)-(4-pyridyl)- and 6(5)-(4-substituted-phenyl)-2,3-dihydroimidazo[2,1-b]thiazoles has shown that these compounds possess notable anti-inflammatory properties. Their activity was assessed using an adjuvant arthritic rat assay, highlighting the therapeutic potential of these derivatives in inflammation-related conditions (I. Lantos et al., 1984).
Anticancer Applications
The anticancer potential of pyrimidine and thiadiazole derivatives has been extensively studied. For example, 1,3,4-Thiadiazolo (3,2-Α) Pyrimidine-6-Carbonitrile scaffolds have shown to act as PARP1 inhibitors, indicating significant in vitro and in vivo anticancer activity (Elizabeth Eldhose et al., 2020). Another study synthesized tetrahydropyrimidine–isatin hybrids, revealing potential antitubercular and antimalarial agents, further suggesting the versatility of pyrimidine derivatives in developing anticancer therapeutics (T. N. Akhaja & J. Raval, 2012).
Properties
IUPAC Name |
[4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-propan-2-ylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-13(2)15-5-7-16(8-6-15)21(28)29-17-9-3-14(4-10-17)11-18-19(23)26-22(25-20(18)27)30-12-24-26/h3-13,23H,1-2H3/b18-11+,23-19? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBXYYXQVHKCSI-ODXNEQJUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/3\C(=N)N4C(=NC3=O)SC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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